tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride
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Overview
Description
tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride: is a chemical compound with the molecular formula C12H22N2O2·HCl and a molecular weight of 262.78 g/mol This compound is known for its unique spirocyclic structure, which includes a spiro[33]heptane ring system
Preparation Methods
The synthesis of tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-azaspiro[3.3]heptane-6-carboxaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is typically carried out in a solvent like dichloroethane under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests it could have specific and potent effects .
Comparison with Similar Compounds
tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate hydrochloride can be compared with other spirocyclic compounds such as:
- tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
- tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate
These compounds share the spirocyclic core but differ in their functional groups, which can lead to different chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct reactivity and interaction profiles .
Properties
IUPAC Name |
tert-butyl N-(2-azaspiro[3.3]heptan-6-ylmethyl)carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-9-4-12(5-9)7-13-8-12;/h9,13H,4-8H2,1-3H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJKEXJXXNZLNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2(C1)CNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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